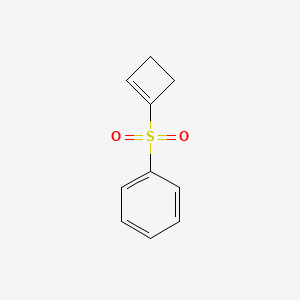![molecular formula C35H24N2O B14270231 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline CAS No. 152365-45-2](/img/structure/B14270231.png)
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranoquinoxalines, which are characterized by a fused ring system combining pyran and quinoxaline moieties. The presence of four phenyl groups attached to the core structure enhances its stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,3-diaminophenazine with benzaldehyde derivatives under acidic conditions to form the quinoxaline core. This is followed by cyclization with appropriate reagents to introduce the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its dihydro form, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Aplicaciones Científicas De Investigación
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, influencing their activity and function. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. By affecting these pathways, the compound can exert anticancer, anti-inflammatory, and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system but differ in the position and nature of substituents. They exhibit a range of biological activities, including anticancer and antimicrobial properties.
Furo[3,2-c]quinolones: Another class of fused ring compounds with significant biological and pharmacological activities. They are known for their antimicrobial and antimalarial properties.
Uniqueness
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline stands out due to its specific structural features, such as the presence of four phenyl groups and the unique arrangement of the pyran and quinoxaline rings
Propiedades
Número CAS |
152365-45-2 |
|---|---|
Fórmula molecular |
C35H24N2O |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
2,3,8,8-tetraphenylpyrano[3,2-f]quinoxaline |
InChI |
InChI=1S/C35H24N2O/c1-5-13-25(14-6-1)32-33(26-15-7-2-8-16-26)37-34-29-23-24-35(27-17-9-3-10-18-27,28-19-11-4-12-20-28)38-31(29)22-21-30(34)36-32/h1-24H |
Clave InChI |
VQUOERZQRSDYKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)OC(C=C4)(C5=CC=CC=C5)C6=CC=CC=C6)N=C2C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


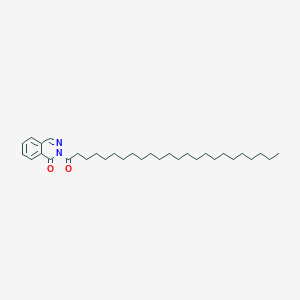
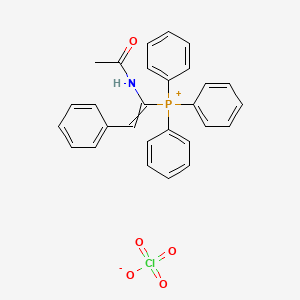
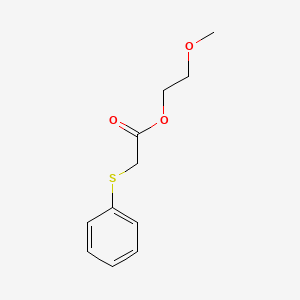

![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
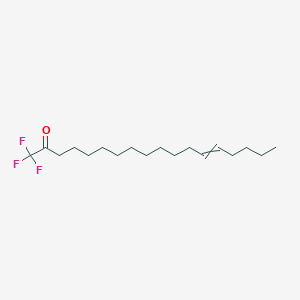
methyl carbonate](/img/structure/B14270203.png)
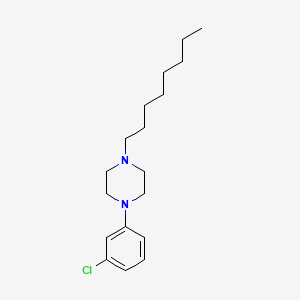
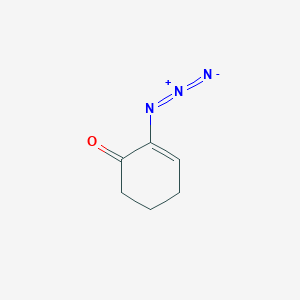
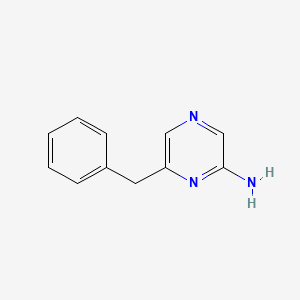
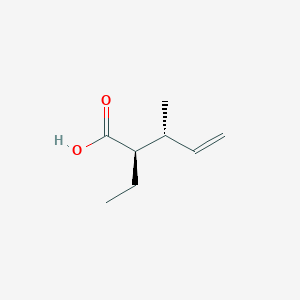
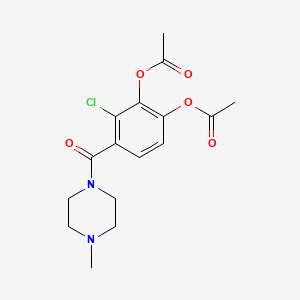
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
